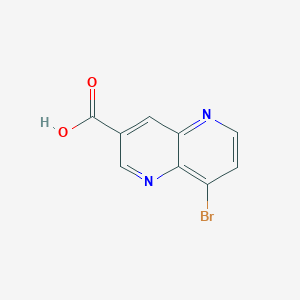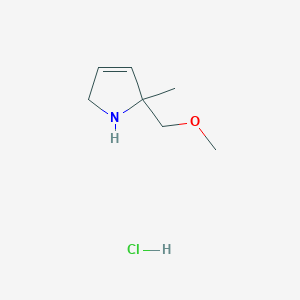
5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
Researchers have explored the use of pyrrole derivatives, closely related to "5-(Methoxymethyl)-5-methyl-1,2-dihydropyrrole hydrochloride," in the total synthesis of complex natural products and analogs. For instance, Watanabe et al. (1987) demonstrated the synthesis of 6-hydroxy-epi-PS 5 and 6-methoxy-epi-PS 5, showcasing the utility of pyrrole derivatives in constructing bicyclic carbapenem structures with significant biological activity (Watanabe, Fukagawa, Ishikura, & Yoshioka, 1987). Similarly, the regioselective functionalization of bacteriochlorins using methoxy-substituted pyrrole derivatives was reported by Fan, Taniguchi, and Lindsey (2007), highlighting the role of such compounds in modifying the photochemical properties of bacteriochlorins for potential applications in photodynamic therapy and solar energy conversion (Fan, Taniguchi, & Lindsey, 2007).
Medicinal Chemistry Applications
The modification of pyrrole derivatives has been investigated for the development of novel therapeutic agents. Massa et al. (1989) explored the synthesis of 5-aroyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylic acids, which were studied for their analgesic and neurobehavioral activities, illustrating the potential of pyrrole derivatives in the creation of new pain management solutions (Massa, Corelli, Artico, Mai, Silvestri, Pantaleoni, Palumbo, Fanini, & Giorgi, 1989).
Chemical Synthesis and Catalysis
Pyrrole derivatives have been utilized in the development of novel catalytic processes and synthetic methodologies. For example, Hocková et al. (2003) reported on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing the application of pyrrole derivatives in antiviral research, particularly against retroviruses (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Additionally, the manipulation of pyrrole and furan derivatives for the synthesis of polyesters and composites showcases the broad applicability of these compounds in materials science, as demonstrated by Kong et al. (2018) in their review on the catalytic conversion of 5-hydroxymethylfurfural to value-added derivatives (Kong, Zhu, Fang, Kozinski, Butler, Xu, Song, & Wei, 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(methoxymethyl)-5-methyl-1,2-dihydropyrrole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-7(6-9-2)4-3-5-8-7;/h3-4,8H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWSGDOOXMYEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1)COC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2524227.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
![2-Indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2524231.png)
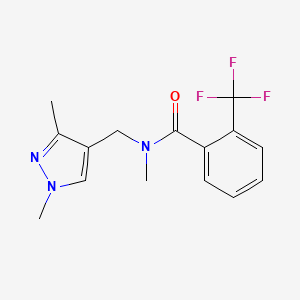
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)

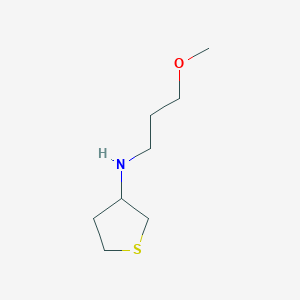
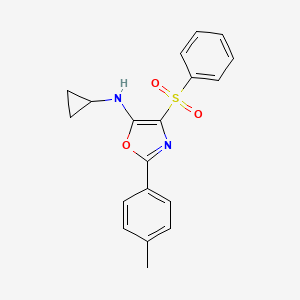
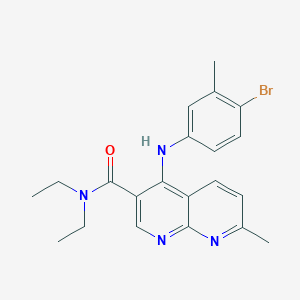
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)
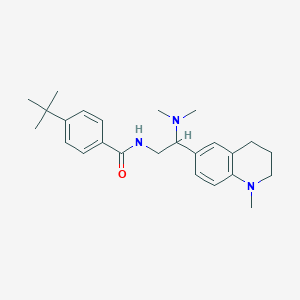
![N-(1-Cyanocyclopentyl)-2-[(2R,4R)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2524246.png)

